Home > Products > Screening Compounds P53716 > 4-Nitrothalidomide, (+)-
4-Nitrothalidomide, (+)- - 202271-81-6

4-Nitrothalidomide, (+)-

Catalog Number: EVT-15327651
CAS Number: 202271-81-6
Molecular Formula: C13H9N3O6
Molecular Weight: 303.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of 4-nitrothalidomide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-nitrophthalic anhydride, which reacts with R(+)-2-amino-glutarimide hydrobromide. This reaction can be facilitated under controlled temperature and pressure conditions to optimize yield.
  2. Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures. The choice of solvent and reaction conditions significantly influences the yield and purity of the final product.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired enantiomer from any by-products or unreacted materials .
Molecular Structure Analysis

Structure and Data
The molecular formula of 4-nitrothalidomide is C13H10N2O4C_{13}H_{10}N_{2}O_{4}. Its structure features a phthalimide ring with a nitro group at the 4-position.

  • Molecular Weight: Approximately 250.23 g/mol.
  • Structural Representation: The compound exhibits a planar structure due to the aromatic nature of the phthalimide ring, facilitating interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details
4-Nitrothalidomide participates in various chemical reactions that can modify its pharmacological properties:

  1. Reduction Reactions: The nitro group can be reduced to an amine under specific catalytic conditions, which may alter the compound's biological activity.
  2. Substitution Reactions: The compound can undergo electrophilic substitution reactions, allowing for further functionalization that may enhance its therapeutic profile.
  3. Mechanistic Insights: Detailed mechanistic studies have shown that these reactions can be influenced by factors such as solvent polarity and temperature, which are critical for optimizing yields .
Mechanism of Action

Process and Data
The mechanism of action for 4-nitrothalidomide is primarily linked to its immunomodulatory effects:

  1. Immune Modulation: It has been observed to inhibit tumor necrosis factor-alpha production, which plays a crucial role in inflammatory responses.
  2. Anti-Angiogenic Properties: The compound exhibits anti-angiogenic properties, making it useful in treating certain cancers by preventing tumor blood supply formation.
  3. Cellular Interactions: Studies indicate that 4-nitrothalidomide interacts with specific cellular receptors and pathways involved in immune response modulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Melting Point: Approximately 173-175 °C.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong reducing agents.
  • Reactivity: The nitro group enhances reactivity towards reduction reactions, which can be exploited for further chemical modifications .
Applications

Scientific Uses
4-Nitrothalidomide has several promising applications in scientific research:

  1. Cancer Treatment: Due to its anti-angiogenic properties, it is being investigated as a potential treatment for various cancers.
  2. Immunomodulatory Research: Its ability to modulate immune responses makes it valuable in studying autoimmune diseases and inflammatory conditions.
  3. Drug Development: As a structural analog of thalidomide, it serves as a template for developing new therapeutic agents with improved safety profiles compared to thalidomide itself .
Historical Context and Significance of Thalidomide Derivatives in Medicinal Chemistry

Evolution of Thalidomide Analogues: From Teratogenicity to Targeted Therapeutics

Thalidomide (α-phthalimidoglutarimide) was initially marketed in the 1950s as a sedative and antiemetic for morning sickness but was withdrawn in 1961 after causing severe teratogenic effects in over 10,000 infants globally. The most common malformations included limb shortening (phocomelia), internal organ defects, and sensory impairments [1] [3]. This tragedy fundamentally reshaped drug testing paradigms, emphasizing multi-species teratogenicity studies and rigorous risk assessment during pregnancy [1]. Remarkably, thalidomide re-emerged decades later after demonstrating significant efficacy in treating erythema nodosum leprosum (ENL) and multiple myeloma. This redemption arc stemmed from the discovery of its potent immunomodulatory (IMiD) and anti-angiogenic properties [8]. The structural plasticity of the phthalimide core facilitated the development of safer, more potent analogues like lenalidomide and pomalidomide, characterized by improved target specificity and reduced off-target toxicity [6] [8]. These derivatives retained the core glutarimide moiety essential for cereblon (CRBN) binding but featured strategic modifications to the phthaloyl ring, enhancing therapeutic utility [7] [8].

Table 1: Key Milestones in Thalidomide Derivative Development

Time PeriodEventSignificance
1954-1957Synthesis and release of thalidomide (Contergan®)Marketed as a safe sedative and antiemetic
1961Withdrawal due to teratogenicity (phocomelia)Global recognition of species-specific teratogenicity; Drug regulation overhaul
1965Rediscovery for leprosy (ENL) treatmentValidation of immunomodulatory properties
1998/2006FDA approval for ENL, then multiple myelomaEstablishment as an oncologic/anti-inflammatory therapeutic
2010sCRBN identification as primary target; Development of pomalidomide/lenalidomideRational design of IMiDs with improved safety profiles

Emergence of 4-Nitrothalidomide as a Synthetic Intermediate for IMiDs

4-Nitrothalidomide (2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione; CAS 19171-18-7) emerged as a pivotal synthetic precursor for modern IMiDs, particularly pomalidomide [7] [10]. Its strategic importance lies in the electron-withdrawing nitro (-NO₂) group at the C4 position of the isoindolinone ring. This group activates the ring for nucleophilic aromatic substitution (SNAr), allowing efficient replacement with primary amines to install diverse aminoalkyl linkers critical for PROTAC (Proteolysis-Targeting Chimera) design [7] [10]. Unlike its therapeutic derivatives, 4-Nitrothalidomide itself has limited direct clinical application due to its unoptimized pharmacodynamic profile and potential teratogenicity risk. However, its role in chemical synthesis is indispensable. Reduction of the nitro group readily yields 4-aminothalidomide, a direct precursor to pomalidomide, which features an amino group at the same position, enhancing CRBN binding affinity and anti-proliferative effects in hematologic malignancies [7] [9] [10].

Role of Nitro-Substitution in Modulating Pharmacodynamic Profiles

The introduction of a nitro group at the C4 position of the thalidomide scaffold significantly alters its electronic, steric, and hydrogen-bonding properties, thereby modulating its interaction with the CRBN E3 ubiquitin ligase complex [4] [9]. Physicochemically, the strong electron-withdrawing nature of the -NO₂ group reduces the electron density of the phthalimide ring, increasing its susceptibility to nucleophilic attack and potentially altering tautomeric equilibria [4] [9]. Biologically, this substitution profoundly impacts cereblon binding kinetics and neosubstrate recruitment. While the parent thalidomide and derivatives like lenalidomide induce degradation of transcription factors IKZF1/3, the bulkier, electron-deficient nitro group in 4-Nitrothalidomide may sterically hinder optimal positioning within the CRBN hydrophobic pocket or alter conformational dynamics, potentially reducing intrinsic degradation efficacy against classical IMiD targets [4] [7]. However, this modification is synthetically advantageous. The activated ring facilitates efficient derivatization at C4, enabling the attachment of polyethylene glycol (PEG) linkers or functional handles (e.g., alkynes, azides) for click chemistry, crucial for developing PROTACs that target disease-relevant proteins like BRD4 or BCR-ABL for degradation [7] [9].

Properties

CAS Number

202271-81-6

Product Name

4-Nitrothalidomide, (+)-

IUPAC Name

2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

InChI

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1

InChI Key

KVRCAGKHAZRSQX-MRVPVSSYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.